REACTION_CXSMILES
|
[NH:1]1[C:9](=[O:10])[C:8]2[NH:7][CH:6]=[N:5][C:4]=2[N:3]=[CH:2]1.S(=O)(=O)(O)O.[F:16][C:17](I)([F:19])[F:18].OO>[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].CS(C)=O>[F:16][C:17]([F:19])([F:18])[C:6]1[NH:7][C:8]2[C:9](=[O:10])[NH:1][CH:2]=[N:3][C:4]=2[N:5]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=2N=CNC2C1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(F)(F)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.058 g
|
Type
|
catalyst
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 60 to 70° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in a 50 ml two-neck flask
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic rotor
|
Type
|
ADDITION
|
Details
|
The following materials were added
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was cooled to room temperature
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC=2N=CNC(C2N1)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 24% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |